5-methyl-N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide
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Overview
Description
5-methyl-N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a carboxamide group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thiophene Carboxamide Formation: The final step involves the formation of the thiophene carboxamide. This can be achieved by reacting the pyrazole-pyridine intermediate with thiophene-2-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound’s properties make it suitable for use in the development of new materials, such as organic semiconductors or as a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide: Lacks the additional methyl group on the pyrazole ring.
N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide: Lacks the methyl group on the thiophene ring.
Uniqueness
The presence of the additional methyl groups in 5-methyl-N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s steric and electronic properties, potentially enhancing its interaction with biological targets or altering its reactivity in chemical reactions.
Properties
IUPAC Name |
5-methyl-N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-9-14(17-15(20)12-7-6-11(2)21-12)19(18-10)13-5-3-4-8-16-13/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXHRFSQBERST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=NN2C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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